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Abstract
Ceftolozane sulfate, a novel cephalosporin antibiotic, in combination with the β-lactamase

inhibitor tazobactam, presents a formidable therapeutic option against multidrug-resistant

Gram-negative bacteria, particularly Pseudomonas aeruginosa. This technical guide provides a

comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of

ceftolozane sulfate. It delves into its mechanism of action, absorption, distribution,

metabolism, and excretion, supported by quantitative data presented in structured tables.

Furthermore, this guide outlines detailed methodologies for key in vitro and in vivo experiments

crucial for the evaluation of its antimicrobial efficacy. Visual representations of its mechanism of

action and experimental workflows are provided through Graphviz diagrams to facilitate a

deeper understanding of its pharmacological profile.

Introduction
The emergence of multidrug-resistant (MDR) Gram-negative pathogens constitutes a

significant global health threat. Ceftolozane, a fifth-generation cephalosporin, was developed to

address this challenge. Its structural modifications enhance its stability against common

resistance mechanisms employed by bacteria, such as hydrolysis by AmpC β-lactamases.[1]

When combined with tazobactam, a well-established β-lactamase inhibitor, its spectrum of
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activity is broadened to include many extended-spectrum β-lactamase (ESBL)-producing

Enterobacteriaceae.[2][3] This guide serves as a technical resource for professionals in the

field of drug development and research, offering a detailed examination of the pharmacokinetic

and pharmacodynamic characteristics of ceftolozane sulfate.

Pharmacokinetics
The pharmacokinetic profile of ceftolozane sulfate is characterized by linear and predictable

behavior in humans.[4] It is administered intravenously and its disposition is primarily

influenced by renal function.[5]

Absorption
As an intravenously administered drug, ceftolozane sulfate bioavailability is 100%. Peak

plasma concentrations are achieved shortly after the completion of the infusion.[6]

Distribution
Ceftolozane exhibits a relatively low volume of distribution, suggesting its distribution is

primarily confined to the extracellular fluid.[4] Plasma protein binding of ceftolozane is low.

Metabolism
Ceftolozane is not metabolized to any significant extent in the human body.[7]

Excretion
The primary route of elimination for ceftolozane is renal excretion, with the majority of the dose

recovered unchanged in the urine.[7] This renal clearance is highly correlated with creatinine

clearance, necessitating dose adjustments in patients with renal impairment.[5]

Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of ceftolozane in healthy

adults with normal renal function.

Table 1: Single-Dose Pharmacokinetic Parameters of Ceftolozane (1g) in Healthy Adults
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Parameter Mean Value Reference

Cmax (µg/mL) ~74.4 [6]

AUC0-∞ (µg·h/mL)
Not explicitly stated in a single

value

t1/2 (hours) ~2.5 [4]

Vss (L) ~13.5 [5]

CL (L/h) ~5.1 [4]

Protein Binding (%) 16-21

Table 2: Multiple-Dose (1g every 8 hours) Pharmacokinetic Parameters of Ceftolozane in

Healthy Adults

Parameter Mean Value Reference

Cmax (µg/mL) ~74.4 [6]

AUC0-8h (µg·h/mL)
Not explicitly stated in a single

value

t1/2 (hours) ~2.6 [4]

Accumulation Ratio No appreciable accumulation [6]

Table 3: Effect of Renal Impairment on Ceftolozane Pharmacokinetics
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Renal
Function
Category

Creatinine
Clearance
(mL/min)

Recommended
Ceftolozane/Ta
zobactam
Dose

Fold Increase
in Ceftolozane
AUC

Reference

Normal >90 1.5 g q8h 1.0 [8]

Mild Impairment 50-89 1.5 g q8h ~1.1-1.5 [8]

Moderate

Impairment
30-49 750 mg q8h ~2.5 [5]

Severe

Impairment
15-29 375 mg q8h ~4.5 [5]

End-Stage Renal

Disease (ESRD)

on Hemodialysis

<15

750 mg loading

dose, then 150

mg q8h

Substantially

removed by

hemodialysis

[8]

Pharmacodynamics
The pharmacodynamic profile of ceftolozane is intrinsically linked to its mechanism of action

and its ability to achieve and maintain concentrations at the site of infection that are sufficient to

inhibit bacterial growth.

Mechanism of Action
Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9] It

has a high affinity for essential penicillin-binding proteins (PBPs), particularly PBP3 in P.

aeruginosa and E. coli, as well as PBP1b and PBP1c.[3][10] The binding of ceftolozane to

these enzymes blocks the transpeptidation step in peptidoglycan synthesis, leading to the

weakening of the cell wall and ultimately cell lysis.[11] Tazobactam, by inhibiting many Class A

and some Class C β-lactamases, protects ceftolozane from degradation, thereby extending its

antibacterial spectrum.[2]
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Mechanism of action of ceftolozane/tazobactam.

In Vitro Activity
Ceftolozane/tazobactam demonstrates potent in vitro activity against a broad range of Gram-

negative pathogens. The minimum inhibitory concentration (MIC) is a key pharmacodynamic

parameter used to quantify this activity.

Table 4: In Vitro Activity of Ceftolozane/Tazobactam Against Key Gram-Negative Pathogens

Organism MIC50 (µg/mL) MIC90 (µg/mL) Reference

Pseudomonas

aeruginosa
0.5 2 [12]

Escherichia coli ≤0.25 0.5 [12]

Klebsiella

pneumoniae
0.25/0.5 2/4 [12]

Enterobacteriaceae

(ESBL-producing)
0.5 4 [12]

Pharmacodynamic Index
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The key pharmacodynamic index that best correlates with the efficacy of β-lactam antibiotics,

including ceftolozane, is the percentage of the dosing interval during which the free drug

concentration remains above the MIC (%fT>MIC).[13] For ceftolozane, a target of 40-50%

fT>MIC is generally associated with bactericidal activity.[12]

Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate

the pharmacokinetics and pharmacodynamics of ceftolozane sulfate.

Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method, performed according to the Clinical and Laboratory Standards

Institute (CLSI) guidelines, is the standard for determining the MIC of ceftolozane/tazobactam.

[14][15]

Protocol Overview:

Preparation of Antimicrobial Solutions: A series of twofold dilutions of ceftolozane (with a

fixed concentration of tazobactam, typically 4 µg/mL) are prepared in cation-adjusted

Mueller-Hinton broth (CAMHB).

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a final

concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a

microtiter plate.

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient

air.

Reading Results: The MIC is recorded as the lowest concentration of ceftolozane that

completely inhibits visible growth of the organism.
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Workflow for MIC determination by broth microdilution.

Time-Kill Curve Analysis
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an

antimicrobial agent over time.[16][17]

Protocol Overview:

Inoculum Preparation: A starting inoculum of the test organism (e.g., 10^6 CFU/mL) is

prepared in a suitable broth medium.
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Drug Exposure: The bacterial suspension is exposed to various concentrations of

ceftolozane/tazobactam (e.g., 1x, 2x, 4x MIC). A growth control (no antibiotic) is included.

Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

Viable Cell Counting: Serial dilutions of the samples are plated on agar plates, and the

number of viable colonies is counted after incubation.

Data Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curve.

Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial

inoculum.

In Vivo Efficacy Studies (Murine Thigh Infection Model)
Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents. The

neutropenic murine thigh infection model is commonly used.[18]

Protocol Overview:

Induction of Neutropenia: Mice are rendered neutropenic by the administration of

cyclophosphamide.

Infection: A standardized inoculum of the test organism is injected into the thigh muscle of

the mice.

Treatment: At a specified time post-infection, treatment with ceftolozane/tazobactam (at

various doses and dosing intervals) or a comparator agent is initiated.

Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), mice are

euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh).

Data Analysis: The reduction in bacterial load in the treated groups is compared to the

control group to assess efficacy.
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Workflow for in vivo efficacy testing in a murine thigh infection model.

Conclusion
Ceftolozane sulfate, in combination with tazobactam, exhibits a favorable pharmacokinetic

and pharmacodynamic profile for the treatment of infections caused by susceptible Gram-

negative bacteria. Its linear pharmacokinetics, low protein binding, and primary renal

elimination provide a predictable exposure-response relationship. The potent in vitro activity,
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coupled with a well-defined pharmacodynamic target (%fT>MIC), supports its clinical utility. The

detailed experimental protocols outlined in this guide provide a framework for the continued

investigation and development of this important antimicrobial agent. A thorough understanding

of its PK/PD characteristics is paramount for optimizing dosing regimens, minimizing the

emergence of resistance, and ensuring successful clinical outcomes in the fight against

multidrug-resistant pathogens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.merck.com/product/usa/pi_circulars/z/zerbaxa/zerbaxa_pi.pdf
https://clsi.org/shop/standards/m07/
https://clsi.org/shop/standards/m07/
https://downloads.regulations.gov/FDA-2009-D-0408-0006/content.pdf
https://bio-fermen.bocsci.com/news-blogs/antibiotic-kill-curve-definition-and-protocol.html
https://actascientific.com/ASMI/pdf/ASMI-04-0825.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623364/
https://www.benchchem.com/product/b1250060#pharmacokinetics-and-pharmacodynamics-of-ceftolozane-sulfate
https://www.benchchem.com/product/b1250060#pharmacokinetics-and-pharmacodynamics-of-ceftolozane-sulfate
https://www.benchchem.com/product/b1250060#pharmacokinetics-and-pharmacodynamics-of-ceftolozane-sulfate
https://www.benchchem.com/product/b1250060#pharmacokinetics-and-pharmacodynamics-of-ceftolozane-sulfate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1250060?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

